2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenoxy)acetyl]piperazin-1-yl}ethanone
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Overview
Description
- Its chemical formula is C15H14O2 , and its molecular weight is approximately 226.28 g/mol .
- The compound features a biphenyl group linked to an epoxide (oxirane) moiety, which adds to its uniqueness.
2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenoxy)acetyl]piperazin-1-yl}ethanone:
Preparation Methods
- Synthetic Routes : While specific synthetic routes for this compound are not widely documented, it can be prepared through epoxidation of biphenyl-4-ylmethanol using peracids or other epoxidation reagents.
- Reaction Conditions : Epoxidation typically occurs under mild conditions, such as room temperature or slightly elevated temperatures.
- Industrial Production : Unfortunately, industrial-scale production methods are not well-documented due to its limited commercial use.
Chemical Reactions Analysis
- Reactivity : The compound can undergo various reactions, including:
- Epoxide Ring Opening : The oxirane ring can open via nucleophilic attack, leading to the formation of new carbon-oxygen bonds.
- Substitution Reactions : The phenyl groups can undergo substitution reactions (e.g., halogenation, nitration) due to their electron-rich nature.
- Common Reagents and Conditions : Epoxide ring opening often involves nucleophiles (e.g., amines, alcohols) in the presence of acids or bases.
- Major Products : The products depend on the specific reaction conditions, but hydrolysis of the epoxide could yield a carboxylic acid derivative.
Scientific Research Applications
- Chemistry : Researchers explore its reactivity and use it as a model compound for studying epoxide reactions.
- Biology and Medicine : Limited research suggests potential biological activities, but further investigation is needed.
- Industry : Its industrial applications remain scarce, likely due to its specialized structure.
Mechanism of Action
- The compound’s mechanism of action is not well-established. its epoxide functionality may interact with cellular nucleophiles, affecting cellular processes.
Comparison with Similar Compounds
- Similar Compounds :
- 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene : A major active metabolite of bisphenol A (BPA) that regulates apoptosis pathways in pancreatic β cells .
- 2-(1,1’-biphenyl-4-yloxy)-2-methylpropanoic acid : Another biphenyl derivative with potential applications .
- 2-(Biphenyl-4-yl)propionic acid : A related compound with a phenylpropanoic acid structure .
Remember that while this compound shows promise, more research is needed to fully understand its properties and applications
Properties
Molecular Formula |
C27H28N2O5 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
1-[4-[2-(4-methoxyphenoxy)acetyl]piperazin-1-yl]-2-(4-phenylphenoxy)ethanone |
InChI |
InChI=1S/C27H28N2O5/c1-32-23-11-13-25(14-12-23)34-20-27(31)29-17-15-28(16-18-29)26(30)19-33-24-9-7-22(8-10-24)21-5-3-2-4-6-21/h2-14H,15-20H2,1H3 |
InChI Key |
XMRFLRITIBVFCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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